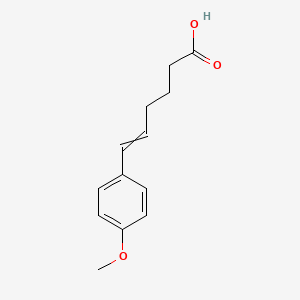
6-(4-Methoxyphenyl)hex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)hex-5-enoic acid is an organic compound characterized by a hexenoic acid backbone with a methoxyphenyl group attached at the sixth carbon. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated carboxylic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hex-5-enoic acid typically involves the reaction of 4-methoxybenzyl chloride with a suitable hexenoic acid derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the hexenoic acid moiety. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methoxyphenyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, forming saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used.
Major Products
Oxidation: Formation of 6-(4-methoxyphenyl)hexanoic acid.
Reduction: Formation of 6-(4-methoxyphenyl)hexanoic acid.
Substitution: Formation of 4-nitro-6-(4-methoxyphenyl)hex-5-enoic acid or 4-bromo-6-(4-methoxyphenyl)hex-5-enoic acid.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)hex-5-enoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxyphenyl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The unsaturated carboxylic acid chain can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexenoic acid: Similar backbone but lacks the methoxyphenyl group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but has a different acid chain.
6-Phenylhex-5-enoic acid: Similar structure but without the methoxy group.
Uniqueness
6-(4-Methoxyphenyl)hex-5-enoic acid is unique due to the presence of both the methoxyphenyl group and the unsaturated hexenoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
81077-29-4 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h3,5,7-10H,2,4,6H2,1H3,(H,14,15) |
Clé InChI |
QIAPWIXLNTYQDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




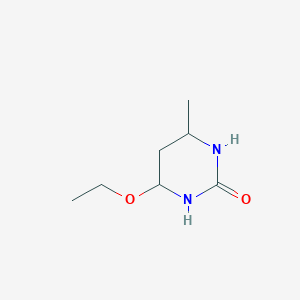
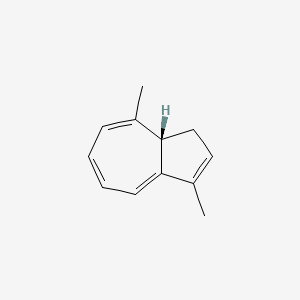
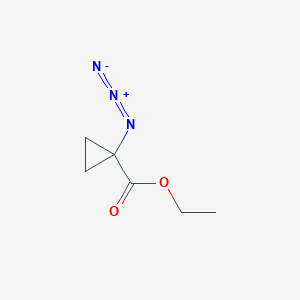
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
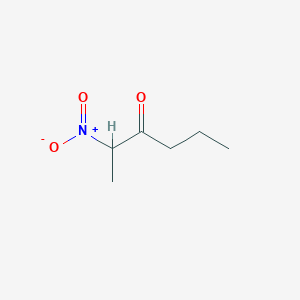
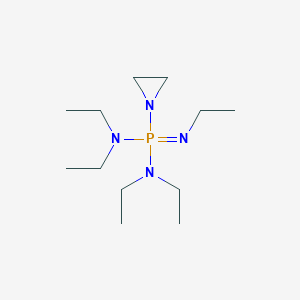
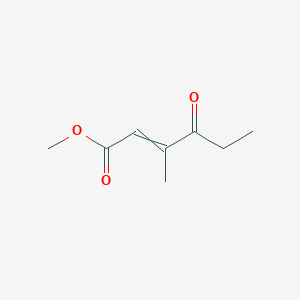
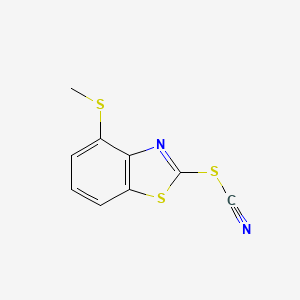
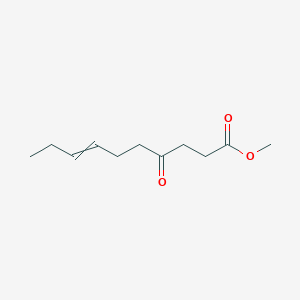
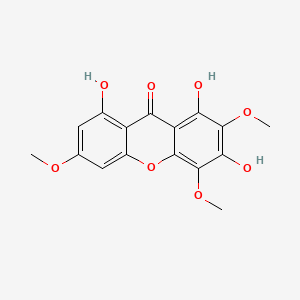

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
